molecular formula C17H18N6OS B14933583 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide

Katalognummer: B14933583
Molekulargewicht: 354.4 g/mol
InChI-Schlüssel: CWZQTKBXMKXDEX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a pyridine ring, and a thiazole ring, making it a versatile molecule for various applications.

Vorbereitungsmethoden

The synthesis of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the pyrimidine and thiazole rings, followed by their coupling with the pyridine ring. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.

Analyse Chemischer Reaktionen

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the rings.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 3-((4,6-dimethylpyrimidin-2-yl)amino)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide stands out due to its unique combination of functional groups and rings. Similar compounds include those with pyrimidine, pyridine, and thiazole rings but with different substituents. The uniqueness of this compound lies in its specific arrangement of these rings and the functional groups attached to them, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C17H18N6OS

Molekulargewicht

354.4 g/mol

IUPAC-Name

3-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C17H18N6OS/c1-11-9-12(2)21-16(20-11)19-8-5-15(24)23-17-22-14(10-25-17)13-3-6-18-7-4-13/h3-4,6-7,9-10H,5,8H2,1-2H3,(H,19,20,21)(H,22,23,24)

InChI-Schlüssel

CWZQTKBXMKXDEX-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)NCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.